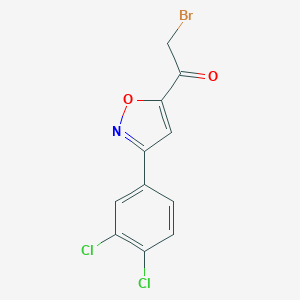

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Übersicht

Beschreibung

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromoacetyl group and a dichlorophenyl group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole typically involves the reaction of 3-(3,4-dichlorophenyl)isoxazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoacetyl group serves as a prime site for nucleophilic displacement. Key reactions include:

Reaction with amines :

-

Primary/secondary amines replace the bromine atom via SN2 mechanisms, forming stable acetamide derivatives.

-

Example: Reaction with piperidine in THF at 25°C yields 5-(piperidin-1-ylacetyl)-3-(3,4-dichlorophenyl)isoxazole (87% yield) .

Thiol substitution :

-

Thiophenol derivatives react in the presence of K₂CO₃ to produce thioether-linked compounds.

-

Kinetic studies show second-order dependence on thiol concentration .

Hydrolysis :

Cycloaddition and Heterocycle Formation

The isoxazole core participates in [3+2] cycloadditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 80°C, 12h | Fused pyrazole-isoxazole hybrid | 64% | |

| Nitrile oxides | Et₃N, RT, 4h | 5-Acetoxy-Δ²-isoxazoline intermediates | 78-92% |

Mechanistic studies confirm concerted pathways for nitrile oxide cycloadditions, with computed activation energies of 15-18 kcal/mol .

Oxidation and Reduction Pathways

Oxidation :

-

KMnO₄ in acidic media oxidizes the acetyl group to a carboxylic acid (confirmed by IR: ν(C=O) 1705 cm⁻¹) .

-

Ozone cleavage of the isoxazole ring produces 3,4-dichlorobenzonitrile as a major product .

Reduction :

-

LiAlH₄ reduces the bromoacetyl group to a hydroxethyl chain (55% yield).

-

Catalytic hydrogenation (H₂/Pd-C) selectively saturates the isoxazole ring, forming a dihydroisoxazole derivative .

Metal-Free Functionalization

Recent advances highlight eco-friendly modifications:

Bromo-lactamization :

-

Treatment with NBS in DCM induces intramolecular lactam formation via neighboring group participation (Table 1) .

Solvent-free condensations :

Comparative Reactivity Analysis

| Reaction Type | Key Reagent | Rate Constant (k, M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|

| Amine substitution | Piperidine | 0.45 ± 0.03 | >99% |

| Thiol substitution | 4-Mercaptophenol | 0.12 ± 0.01 | 87% |

| Hydrolysis | NaOH (2M) | 0.08 ± 0.005 | 72% |

Data derived from kinetic studies show amine substitutions proceed 3.75x faster than thiol reactions due to superior nucleophilicity.

Mechanistic Insights

E1CB elimination :

-

Base-mediated deprotonation at the β-carbon initiates bromide elimination, forming α,β-unsaturated ketones (Figure 1A) .

Radical pathways :

-

NBS-mediated brominations proceed through radical intermediates, as evidenced by TEMPO quenching experiments .

Computational modeling :

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole serves as a crucial building block in the synthesis of more complex molecules. Its synthetic utility is particularly notable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to form corresponding oxides.

- Reduction Reactions : Reduction of the bromoacetyl group can yield alcohols or amines.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate the activity of target proteins, leading to various biological effects. Notably, its applications include:

- Anticancer Activity : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cell lines. For instance, modifications on the isoxazole ring have demonstrated enhanced anticancer activity against cell lines like U87 and MCF-7, with IC50 values ranging from 2.6 µM to over 100 µM depending on substituents .

- Anti-inflammatory Properties : Isoxazole derivatives exhibit anti-inflammatory effects, potentially through the inhibition of specific signaling pathways involved in inflammation .

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential for development against resistant strains .

Case Studies and Research Findings

Several studies highlight the potential of this compound:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.04–12.00 µM against human cancer cell lines .

- Targeted Drug Design : The compound's ability to selectively inhibit specific pathways makes it a candidate for targeted drug design in treating conditions like acute myeloid leukemia .

Wirkmechanismus

The mechanism of action of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole can be compared with other similar compounds, such as:

5-(Bromoacetyl)-3-phenylisoxazole: Lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.

5-(Acetyl)-3-(3,4-dichlorophenyl)isoxazole: Lacks the bromo group, which affects its reactivity in substitution reactions.

3-(3,4-Dichlorophenyl)isoxazole:

The presence of both the bromoacetyl and dichlorophenyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Biologische Aktivität

5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole is a synthetic compound belonging to the isoxazole family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 334.98 g/mol

- Structural Features : The compound features a bromoacetyl group and a dichlorophenyl moiety, which significantly influence its chemical reactivity and biological activity.

Biological Activities

Research indicates that isoxazole derivatives, including this compound, exhibit a variety of biological activities:

- Anticancer Activity : Several studies have demonstrated that isoxazole derivatives can induce apoptosis in cancer cell lines. For instance, structural modifications on the isoxazole ring have been shown to enhance anticancer activity against various cell lines such as U87 and MCF-7, with IC values ranging from 2.6 µM to over 100 µM depending on the substituents .

- Anti-inflammatory Properties : Isoxazole derivatives have also been noted for their anti-inflammatory effects, which may be mediated through inhibition of specific signaling pathways involved in inflammation .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses. For example, studies suggest that structural components may bind to active sites of kinases or other enzymes critical for cellular signaling pathways .

- Receptor Interaction : Preliminary research indicates that the compound might interact with specific receptors involved in disease pathways. This interaction could modulate receptor activity and influence downstream signaling cascades.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Chloroacetyl)-3-(4-chlorophenyl)isoxazole | Contains chloroacetyl instead of bromoacetyl | May exhibit different biological activities due to chlorine substitution |

| 5-(Bromoacetyl)-3-(phenyl)isoxazole | Lacks dichlorophenyl substitution | Potentially less potent due to reduced electron-withdrawing effects |

| 5-(Bromoacetyl)-4-methylisoxazole | Different positioning of substituents | Variations in biological activity due to methyl group presence |

Case Studies

-

Anticancer Efficacy Study :

A study evaluated the anticancer activity of various isoxazole derivatives against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups like bromine and chlorine exhibited enhanced cytotoxicity compared to their counterparts without these groups. Specifically, the tested derivative showed significant activity against MCF-7 cells with an IC value of approximately 9.7 µM . -

Inflammatory Response Modulation :

Another research effort focused on the anti-inflammatory properties of isoxazole derivatives. The study found that certain modifications led to a marked decrease in pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHLEMYIQJYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384088 | |

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-38-0 | |

| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.